1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone
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Description
1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . In microorganisms, IAA plays an important role in growth, development, and even plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
The molecular weight of 3-methanesulfonylacetylindole is 23727 , which is within the range considered favorable for oral bioavailability in drug design.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH . Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules
Cellular Effects
Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways , suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-methylsulfonylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMMRSLOWZEGTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618931 |
Source
|
Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821009-91-0 |
Source
|
Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.